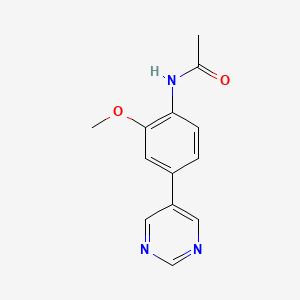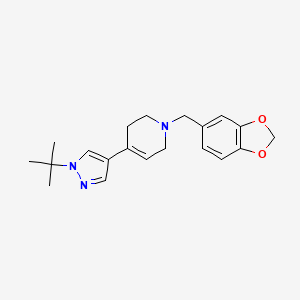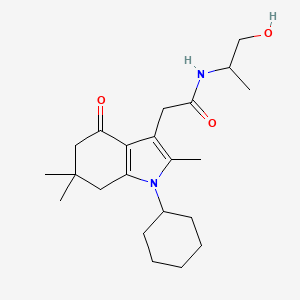![molecular formula C19H26N2O5 B3818920 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B3818920.png)
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane
説明
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune disorders. The compound belongs to the class of kinase inhibitors and acts by inhibiting the activity of the spleen tyrosine kinase (SYK).
作用機序
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane acts by inhibiting the activity of SYK, a tyrosine kinase that plays a critical role in the signaling pathways involved in the growth and survival of cancer cells and immune cells. By blocking the activity of SYK, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane can disrupt the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells and the suppression of immune responses.
Biochemical and Physiological Effects
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In cancer cells, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane can induce cell death by blocking the activity of SYK and disrupting the signaling pathways that promote cell survival and proliferation. In immune cells, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane can suppress the activation and proliferation of B cells and T cells, leading to the suppression of immune responses. Additionally, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in autoimmune disorders.
実験室実験の利点と制限
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has several advantages for use in lab experiments, including its high potency and selectivity for SYK, its ability to effectively block the signaling pathways involved in cancer cell growth and immune cell activation, and its favorable pharmacokinetic properties. However, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane and other SYK inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells and immune cells to SYK inhibition, which may help to optimize patient selection and treatment strategies. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors by targeting complementary signaling pathways. Additionally, ongoing clinical trials are evaluating the safety and efficacy of 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane and other SYK inhibitors in various types of cancer and autoimmune disorders, which may provide further insights into their therapeutic potential.
科学的研究の応用
2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. Several studies have demonstrated that 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has potent inhibitory activity against SYK and can effectively block the signaling pathways involved in the growth and survival of cancer cells and immune cells. As a result, 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors, as well as autoimmune disorders such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-methoxy-1-[4-[4-(oxazinane-2-carbonyl)phenoxy]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-14-18(22)20-11-8-17(9-12-20)26-16-6-4-15(5-7-16)19(23)21-10-2-3-13-25-21/h4-7,17H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLSMDBNWQWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818838.png)
![3-(2-fluorophenyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B3818839.png)
![1'-[2-(2,3-dimethylphenoxy)ethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3818852.png)
![2-isonicotinoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818859.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3818871.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B3818881.png)
![4-{4-[(3-isopropylisoxazol-5-yl)methyl]piperazin-1-yl}-2-methyl-6-propylpyrimidine](/img/structure/B3818887.png)
![N-cyclopentyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3818897.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3818905.png)

![(2,5-difluorophenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B3818916.png)


